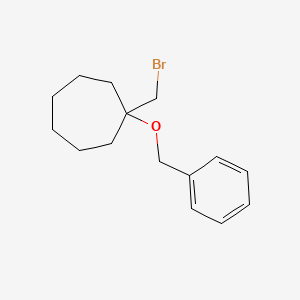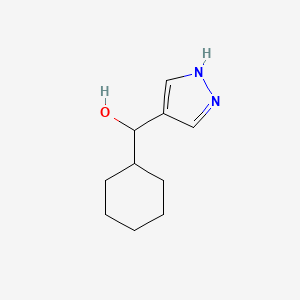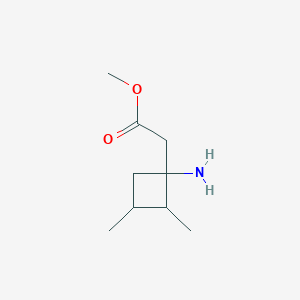
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a cyclohexane ring substituted with a tert-butoxy group, an iodomethyl group, and a methyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the tert-butoxy group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the iodomethyl group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Elimination: Elimination reactions can be used to form double bonds within the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Elimination: Strong bases such as sodium ethoxide can be used for elimination reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dehalogenated or demethylated products.
Substitution: Formation of substituted cyclohexane derivatives.
Elimination: Formation of alkenes within the cyclohexane ring.
科学研究应用
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Chemical Biology: Used in the study of biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The tert-butoxy group can stabilize reaction intermediates, while the iodomethyl group can serve as a leaving group in substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(tert-Butoxy)-1-(chloromethyl)-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(bromomethyl)-4-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(hydroxymethyl)-4-methylcyclohexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
属性
分子式 |
C12H23IO |
|---|---|
分子量 |
310.21 g/mol |
IUPAC 名称 |
1-(iodomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23IO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3 |
InChI 键 |
KVDRLLMHUZUTGK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CI)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)










![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

